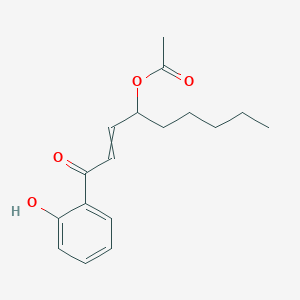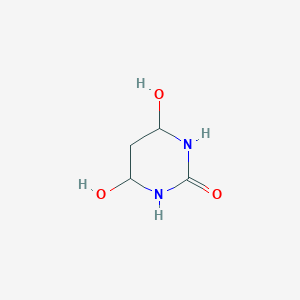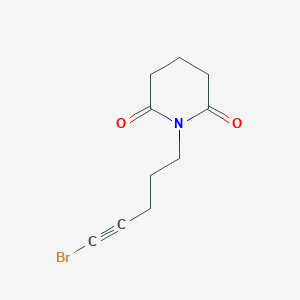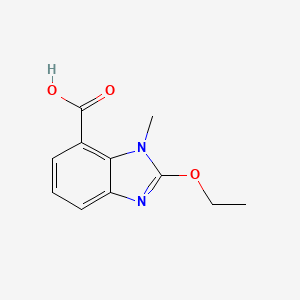
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxyphenyl group attached to a non-2-en-4-yl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate typically involves the esterification of 1-(2-hydroxyphenyl)-1-oxonon-2-en-4-ol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic esters.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their structure and function. The acetate moiety can undergo hydrolysis to release acetic acid, which can modulate the pH of the local environment and affect enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl propionate: Similar structure but with a propionate group instead of an acetate group.
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
1-(2-Hydroxyphenyl)-1-oxonon-2-en-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and an acetate moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
192440-21-4 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[1-(2-hydroxyphenyl)-1-oxonon-2-en-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-8-14(21-13(2)18)11-12-17(20)15-9-6-7-10-16(15)19/h6-7,9-12,14,19H,3-5,8H2,1-2H3 |
Clave InChI |
SJSVRYGYPJKDOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC(=O)C1=CC=CC=C1O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)



![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)


![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

